Fevipiprant

Catalog No.
S527945
CAS No.
872365-14-5
M.F
C19H17F3N2O4S
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fevipiprant

CAS Number

872365-14-5

Product Name

Fevipiprant

IUPAC Name

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid

Molecular Formula

C19H17F3N2O4S

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)

InChI Key

GFPPXZDRVCSVNR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

1-(4-methanesulfonylbenzyl)-2-methyl-1H-pyrrolo(2,3-b)pyridin-3-yl)acetic acid, fevipiprant, NVP-QAW039

Canonical SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O

The exact mass of the compound Fevipiprant is 426.0861 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Fevipiprant and Lung Function

Several phase 2 studies have investigated the effect of Fevipiprant on lung function in people with asthma. These studies have shown that Fevipiprant, particularly at higher doses (500mg daily), can improve lung function as measured by forced expiratory volume in one second (FEV1) in patients with existing airflow limitations [].

However, results from larger phase 3 trials have been mixed. While some studies showed improvements in lung function with Fevipiprant use, others did not [, ].

Safety and tolerability

Studies have shown that Fevipiprant is generally well-tolerated at daily doses ranging from 50mg to 500mg []. The most common side effects reported in studies were headache, nasopharyngitis (inflammation of the nose and pharynx), and diarrhea [].

Fevipiprant is a small molecule drug that acts as a highly selective, reversible antagonist of the prostaglandin D2 receptor 2, also known as the Chemoattractant Receptor Homologous expressed on T helper 2 cells. Its chemical formula is C19H17F3N2O4SC_{19}H_{17}F_{3}N_{2}O_{4}S, and it has an average molecular weight of approximately 426.41 g/mol. The compound is notable for its potential therapeutic applications in treating asthma, atopic dermatitis, and allergic rhinitis by modulating inflammatory responses associated with these conditions .

  • Fevipiprant's therapeutic target was the prostaglandin D2 receptor 2 (DP2 or CRTh2) [].
  • DP2 plays a role in allergic inflammation, and by blocking this receptor, Fevipiprant aimed to reduce airway inflammation associated with asthma [].
  • Information on the safety profile of Fevipiprant is limited as it did not progress beyond clinical trials.
  • No major safety concerns were reported during clinical studies, but more data would have been available if development had continued [, ].

Fevipiprant primarily functions through its interaction with the DP2 receptor, inhibiting the binding of prostaglandin D2 and its metabolites. This action leads to a reduction in the activation and migration of various immune cells, including eosinophils and basophils, which are central to the inflammatory processes in asthma and other allergic conditions. The mechanism involves competitive inhibition at the receptor site, which ultimately suppresses downstream signaling pathways that would normally result in inflammation .

Fevipiprant exhibits significant biological activity as a DP2 receptor antagonist. It has been shown to reduce eosinophilic airway inflammation and improve lung function in patients with persistent asthma. Clinical trials indicate that it can enhance forced expiratory volume in one second (FEV1) and improve asthma control scores, particularly in individuals with elevated eosinophil counts . The compound's ability to dissociate slowly from the receptor contributes to its prolonged action, making it a candidate for once-daily dosing regimens .

The synthesis of Fevipiprant involves several key steps that optimize its structural components for enhanced potency and selectivity. Initial development focused on variations of a pyrrolo[2,3-b]pyridine scaffold, leading to the identification of Fevipiprant as a potent candidate. The synthesis typically includes:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This involves cyclization reactions that create the central bicyclic structure.
  • Substitution Reactions: Various substituents are introduced at specific positions on the core structure to enhance binding affinity and selectivity for the DP2 receptor.
  • Final Modifications: These may include sulfonylation or other functional group modifications to achieve the desired pharmacological profile .

Studies on Fevipiprant have demonstrated its interaction with various immune cell types, particularly T helper 2 cells and innate lymphoid cells type 2. By blocking the DP2 receptor, Fevipiprant inhibits the release of key cytokines such as interleukin-4, interleukin-5, and interleukin-13, which are critical mediators of allergic inflammation . Additionally, interaction studies have shown that Fevipiprant can reduce eosinophil shape change induced by prostaglandin D2, further illustrating its mechanism of action in modulating immune responses .

Fevipiprant is part of a class of drugs targeting the DP2 receptor but stands out due to its unique pharmacological properties. Here are some similar compounds:

Compound NameMechanism of ActionSelectivityClinical Status
QAW039 (Fevipiprant)DP2 receptor antagonistHighly selectiveClinical trials
AZD1981DP2 receptor antagonistModerate selectivityPhase II trials
NVP-QAW680DP2 receptor antagonistModerate selectivityEarly development
TRA-418DP2 receptor antagonistLow selectivityPreclinical

Uniqueness: Fevipiprant's high selectivity for the DP2 receptor allows for targeted therapeutic effects while minimizing off-target interactions that could lead to side effects. Its favorable pharmacokinetic profile also supports once-daily dosing, enhancing patient compliance compared to other compounds that may require more frequent administration or have less favorable safety profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

426.08611269 g/mol

Monoisotopic Mass

426.08611269 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2PEX5N7DQ4

Drug Indication

Treatment of asthma

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGDR [HSA:5729] [KO:K04332]

Other CAS

872365-14-5

Wikipedia

Fevipiprant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Gonem S, Berair R, Singapuri A, Hartley R, Laurencin MF, Bacher G, Holzhauer B, Bourne M, Mistry V, Pavord ID, Mansur AH, Wardlaw AJ, Siddiqui SH, Kay RA, Brightling CE. Fevipiprant, a prostaglandin D(2) receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial. Lancet Respir Med. 2016 Aug 5. pii: S2213-2600(16)30179-5. doi: 10.1016/S2213-2600(16)30179-5. [Epub ahead of print] PubMed PMID: 27503237.
2: Erpenbeck VJ, Popov TA, Miller D, Weinstein SF, Spector S, Magnusson B, Osuntokun W, Goldsmith P, Weiss M, Beier J. The oral CRTh2 antagonist QAW039 (fevipiprant): A phase II study in uncontrolled allergic asthma. Pulm Pharmacol Ther. 2016 Aug;39:54-63. doi: 10.1016/j.pupt.2016.06.005. Epub 2016 Jun 21. PubMed PMID: 27354118.
3: Erpenbeck VJ, Vets E, Gheyle L, Osuntokun W, Larbig M, Neelakantham S, Sandham D, Dubois G, Elbast W, Goldsmith P, Weiss M. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers. Clin Pharmacol Drug Dev. 2016 Jul;5(4):306-13. doi: 10.1002/cpdd.244. Epub 2016 Mar 28. PubMed PMID: 27310331.
4: Sykes DA, Bradley ME, Riddy DM, Willard E, Reilly J, Miah A, Bauer C, Watson SJ, Sandham DA, Dubois G, Charlton SJ. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Mol Pharmacol. 2016 May;89(5):593-605. doi: 10.1124/mol.115.101832. Epub 2016 Feb 25. PubMed PMID: 26916831.
5: Luu VT, Goujon JY, Meisterhans C, Frommherz M, Bauer C. Synthesis of a high specific activity methyl sulfone tritium isotopologue of fevipiprant (NVP-QAW039). J Labelled Comp Radiopharm. 2015 May 15;58(5):188-95. doi: 10.1002/jlcr.3281. Epub 2015 Apr 16. PubMed PMID: 25881897.

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